4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
Description
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is an organic compound with the molecular formula C13H13FN2O2S and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in proteomics research and has various applications in the field of medicinal chemistry .
Properties
IUPAC Name |
4-amino-N-[(4-fluorophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVGDQJVTSQIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 4-aminobenzenesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain corresponding amine derivatives.
Scientific Research Applications
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of sulfonamide-based drugs with antibacterial and antifungal properties.
Proteomics Research: The compound is utilized in proteomics research to study protein interactions and functions.
Biological Studies: It is employed in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways.
Mechanism of Action
The mechanism of action of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Used in veterinary medicine for treating livestock diseases.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: A competitive inhibitor of dihydropteroate synthetase, similar to this compound.
These compounds share similar mechanisms of action but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound in terms of its fluorophenyl group and specific biological activities.
Biological Activity
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide, commonly referred to as AFMB, is a sulfonamide compound with significant potential in medicinal chemistry. Its molecular formula is C13H13FN2O2S, and it has a molecular weight of 280.32 g/mol. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly its antibacterial and antifungal properties.
The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial folic acid synthesis. This inhibition is crucial for bacterial growth and replication, positioning this compound as a potential antimicrobial agent. Moreover, molecular docking studies suggest that AFMB may interact with various biological targets, including enzymes involved in bacterial metabolism and replication processes .
Antimicrobial Properties
Sulfonamides like AFMB are well-known for their antimicrobial properties. Initial studies indicate that AFMB exhibits both antibacterial and antifungal activities, although comparative efficacy data against other sulfonamides remains limited. The compound's structural characteristics may enhance its binding affinity to target proteins, further influencing its biological activity .
Cardiovascular Effects
Recent research has explored the effects of related benzenesulfonamide derivatives on cardiovascular parameters. For instance, studies using isolated rat heart models showed that certain derivatives could significantly decrease perfusion pressure and coronary resistance. These findings suggest that compounds similar to AFMB might interact with biomolecules regulating blood pressure, potentially through calcium channel modulation .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of AFMB is essential for evaluating its biological activity. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies provide insights into the compound's permeability and bioavailability, which are critical for its therapeutic applications .
Study on Antimicrobial Efficacy
A study conducted by Dabbagh et al. synthesized various 4-substituted diazobenzenesulfonamides and evaluated their binding affinities to carbonic anhydrases (CAs). It was found that these compounds exhibited significantly higher binding affinities compared to traditional sulfonamides, indicating a promising avenue for developing more effective antimicrobial agents .
Cardiovascular Impact Study
In another investigation focusing on the cardiovascular effects of benzenesulfonamide derivatives, researchers reported that certain compounds could effectively modulate perfusion pressure in isolated rat hearts. These results highlight the potential of AFMB and its derivatives in influencing cardiovascular health through biochemical interactions .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C13H13FN2O2S | 280.32 g/mol | Antibacterial, antifungal |
| 4-(2-aminoethyl)-benzenesulfonamide | C10H14N2O2S | 226.30 g/mol | Decreases perfusion pressure |
| 2-hydrazinocarbonyl-benzenesulfonamide | C7H10N4O2S | 198.25 g/mol | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sulfonylation of 4-aminobenzenesulfonyl chloride with 4-fluorobenzylamine. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to avoid side products like N,N-disubstituted sulfonamides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
- Validation : Confirm structure using (e.g., singlet for NH at δ 5.8–6.2 ppm, fluorophenyl protons at δ 7.2–7.5 ppm) and LC-MS for molecular ion ([M+H] at m/z 295.3) .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology :
- Solubility : Perform shake-flask experiments in DMSO, PBS (pH 7.4), and simulated biological fluids. Use UV-Vis spectroscopy to quantify solubility (λ ~260 nm).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Degradation products (e.g., sulfonic acid derivatives) indicate hydrolytic instability under acidic conditions .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Advanced Tools :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O=S interactions) to confirm sulfonamide geometry .
- FT-IR : Validate functional groups (S=O stretching at 1150–1300 cm, NH bending at 1600–1650 cm) .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s binding affinity to biological targets (e.g., carbonic anhydrase)?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions between the fluorophenyl group and hydrophobic pockets in carbonic anhydrase IX (PDB ID: 3IAI). Compare binding energies with non-fluorinated analogs .
- Experimental validation : Perform enzyme inhibition assays (IC determination) under varying pH (6.5–7.5) to assess fluorophenyl-driven selectivity .
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?
- Contradiction analysis :
- Assay variability : Compare MIC values across studies using standardized CLSI protocols. Note discrepancies due to bacterial strain specificity (e.g., Gram-positive vs. Gram-negative).
- Cellular context : Test cytotoxicity in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) with mitochondrial MTT assays. Fluorophenyl derivatives may exhibit selective apoptosis via ROS modulation .
Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide scaffold?
- SAR workflow :
Derivatization : Introduce substituents at the benzene ring (e.g., Cl, NO) or modify the fluorophenyl group (e.g., CF, OCH) .
QSPR modeling : Use CODESSA-Pro to correlate electronic descriptors (Hammett σ) with logP and IC values. Fluorine’s electron-withdrawing effect enhances membrane permeability but may reduce solubility .
Key Research Gaps
- Metabolic stability : No data on cytochrome P450-mediated oxidation of the fluorophenyl group. Propose tracking of metabolites in liver microsomes .
- Crystallographic voids : Limited high-resolution structures of target-bound complexes. Prioritize synchrotron-based crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
